![molecular formula C15H16N4O5S B3533508 N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B3533508.png)
N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)-N~1~-(2-pyridinylmethyl)glycinamide
Overview
Description
N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)-N~1~-(2-pyridinylmethyl)glycinamide, commonly known as MNPG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. MNPG is a small molecule that can selectively bind to specific proteins and enzymes, making it a valuable tool for studying their functions and interactions. In
Mechanism of Action
MNPG works by selectively binding to specific proteins and enzymes. The binding of MNPG to these proteins can alter their function, leading to changes in biochemical and physiological processes. MNPG can also be used to study the effects of specific drugs on protein function, as it can compete with drugs for binding to specific proteins.
Biochemical and Physiological Effects
MNPG has several biochemical and physiological effects. MNPG can alter the function of specific proteins and enzymes, leading to changes in biochemical and physiological processes. MNPG can also be used to study the effects of specific drugs on protein function, as it can compete with drugs for binding to specific proteins.
Advantages and Limitations for Lab Experiments
MNPG has several advantages for lab experiments. MNPG can selectively bind to specific proteins and enzymes, allowing researchers to study their functions and interactions. MNPG can also be used to study the effects of specific drugs on protein function, as it can compete with drugs for binding to specific proteins. However, MNPG also has some limitations for lab experiments. MNPG can be expensive to synthesize, and its use can be limited by its solubility and stability.
Future Directions
There are several future directions for research on MNPG. One area of research is the development of new methods for synthesizing MNPG that are more efficient and cost-effective. Another area of research is the identification of new proteins and enzymes that can be targeted by MNPG. Additionally, research can be conducted to study the effects of MNPG on specific diseases and conditions, such as cancer and neurodegenerative disorders. Finally, research can be conducted to develop new applications for MNPG in drug discovery and development.
Scientific Research Applications
MNPG has several potential applications in biomedical research. One of the main applications of MNPG is in the study of protein-protein interactions. MNPG can selectively bind to specific proteins and enzymes, allowing researchers to study their functions and interactions. MNPG can also be used to study the effects of specific drugs on protein function, as it can compete with drugs for binding to specific proteins.
properties
IUPAC Name |
2-(N-methylsulfonyl-3-nitroanilino)-N-(pyridin-2-ylmethyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O5S/c1-25(23,24)18(13-6-4-7-14(9-13)19(21)22)11-15(20)17-10-12-5-2-3-8-16-12/h2-9H,10-11H2,1H3,(H,17,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCZIGFSEXIZTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCC1=CC=CC=N1)C2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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